N,N'-bis(3-nitrophenyl)pentanediamide
Description
N,N'-bis(3-nitrophenyl)pentanediamide is a diamide derivative synthesized by reacting 3-nitroaniline with glutaryl chloride (or related diacid chlorides). This compound features a pentanediamide backbone linked to two 3-nitrophenyl groups. Key characteristics include:
- Synthesis: Prepared via condensation of 3-nitroaniline with glutaryl chloride in dioxane or similar solvents, yielding a white solid with a melting point of 176–178°C .
- Structural Features: The nitro groups at the meta position of the phenyl rings introduce strong electron-withdrawing effects, influencing electronic properties and intermolecular interactions.
Properties
Molecular Formula |
C17H16N4O6 |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
N,N'-bis(3-nitrophenyl)pentanediamide |
InChI |
InChI=1S/C17H16N4O6/c22-16(18-12-4-1-6-14(10-12)20(24)25)8-3-9-17(23)19-13-5-2-7-15(11-13)21(26)27/h1-2,4-7,10-11H,3,8-9H2,(H,18,22)(H,19,23) |
InChI Key |
CVJPDNUZJPQTAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-nitrophenyl)pentanediamide typically involves the reaction of 3-nitroaniline with glutaric anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The general reaction conditions include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid can be used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(3-nitrophenyl)pentanediamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-nitrophenyl)pentanediamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Reduction: N,N’-bis(3-aminophenyl)pentanediamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Scientific Research Applications
N,N’-bis(3-nitrophenyl)pentanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N,N’-bis(3-nitrophenyl)pentanediamide exerts its effects is largely dependent on its interaction with molecular targets. The nitro groups can participate in electron transfer reactions, influencing the compound’s reactivity. Additionally, the amide backbone allows for hydrogen bonding interactions, which can affect the compound’s binding affinity to proteins or other biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of N,N'-bis(3-nitrophenyl)pentanediamide, highlighting differences in substituents, chain length, and biological activity:
Key Findings:
Substituent Position Matters :
- The 3-nitrophenyl derivative exhibits lower cytotoxicity than its 4-nitrophenyl counterpart. This difference is attributed to steric hindrance at the meta position, which may reduce interaction with cellular targets like kinases or DNA .
- In contrast, the 4-nitrophenyl analog shows enhanced bioactivity due to optimal spatial arrangement for target binding .
Functional Group Effects: Amidino groups (e.g., in N,N'-bis[4-(aminoiminomethyl)phenyl]pentanediamide) confer basicity and hydrogen-bonding capacity, critical for anti-parasitic activity . Cyano groups increase hydrophobicity, reducing solubility but enhancing membrane permeability .
Thermal and Solubility Properties: Nitro derivatives generally exhibit higher melting points (e.g., 176–178°C for 3-nitro vs. 238–239°C for 4-cyano derivatives) due to stronger intermolecular dipole interactions . Hydrochloride salts (e.g., amidino derivatives) show improved aqueous solubility compared to neutral nitro or cyano analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
